molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No. B253024
M. Wt: 360.4 g/mol
InChI Key: DELVZQQIUARMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMB and is a benzamide derivative. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have significant anti-inflammatory and antioxidant effects. It has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is its relatively simple synthesis method. It is also a stable compound and can be easily stored for extended periods. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of its potential applications in the field of nanotechnology, where it could be used as a fluorescent probe or as a component in the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and significant anti-inflammatory and antioxidant effects make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with 1,3-benzothiazole-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with an acid chloride derivative of 4-aminophenyl in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24)

InChI Key

DELVZQQIUARMNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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